(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-18(2)34-21-10-8-20(9-11-21)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)16-19-6-4-3-5-7-19/h3-11,17-18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTBSUOMYLLUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar triazole and pyrimidine structures have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Similar compounds have been shown to bind to various enzymes and receptors in the biological system, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties.
Biological Activity
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and anti-inflammatory properties, alongside structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring linked to a triazolo-pyrimidine moiety and an isopropoxy-substituted phenyl group. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit significant biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting various cancer cell lines. Its mechanism may involve modulation of enzyme activity related to cell proliferation.
- Anti-inflammatory Effects : The compound potentially inhibits inflammatory pathways through receptor interactions.
The biological activity is likely mediated through the following mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses to stress and inflammation.
Comparative Analysis with Similar Compounds
A comparison table of structurally related compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole + Piperazine | Antitumor properties |
| Compound B | Pyrimidine + Isopropoxy | Anti-inflammatory effects |
| Compound C | Benzyl-piperazine | Antidepressant activity |
Case Studies and Research Findings
- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. A study reported a significant reduction in cell viability at concentrations as low as 10 μM.
- Anti-inflammatory Activity : Another study evaluated the compound's effects on inflammatory markers in human cell lines, showing a marked decrease in cytokine production when treated with the compound compared to controls.
- SAR Studies : Structure-activity relationship studies indicate that modifications to the piperazine or triazolo-pyrimidine moieties can enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to influence lipophilicity and receptor binding affinity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that require careful optimization for yield and purity. Common approaches include:
- Condensation Reactions : Utilizing piperazine derivatives with triazolo-pyrimidine precursors.
- Coupling Reactions : Employing coupling agents to link the piperazine and aromatic moieties effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The compound’s analogs differ primarily in substituents on the triazole, pyrimidine, and aryl ketone groups. These modifications influence physicochemical properties, target binding, and bioavailability. Below is a comparative analysis:
Table 1: Key Structural Differences and Implications
Key Observations:
The 4-methylphenyl substituent in introduces steric bulk, which could affect binding to hydrophobic enzyme pockets.
The 4-chlorophenyl group in may confer higher electrophilicity, influencing reactivity in nucleophilic environments.
The trifluoromethyl group in is associated with enhanced binding affinity in kinase targets due to its strong electron-withdrawing effects .
Hypothetical Pharmacokinetic Profiles
Based on substituent effects:
- Target Compound : Moderate solubility due to the isopropoxy group; balanced lipophilicity may favor oral bioavailability.
- Compound : Higher solubility in polar solvents due to the chlorophenyl group but may suffer from faster metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
